molecular formula C30H41N7O7 B1213699 (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 163565-75-1

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B1213699
CAS No.: 163565-75-1
M. Wt: 611.7 g/mol
InChI Key: DYNPEHYVIZVLIF-LFBFJMOVSA-N
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Description

GE-20372A is a small molecule drug initially developed by Biosearch Italia SpA. It is classified as a human immunodeficiency virus protease inhibitor, targeting the human immunodeficiency virus-1 protease enzyme. This compound was primarily researched for its potential in treating human immunodeficiency virus infections .

Chemical Reactions Analysis

GE-20372A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GE-20372A has been extensively studied for its applications in various scientific fields:

Mechanism of Action

GE-20372A exerts its effects by inhibiting the human immunodeficiency virus-1 protease enzyme. This enzyme is crucial for the maturation of the human immunodeficiency virus, as it cleaves precursor proteins into functional viral proteins. By inhibiting this enzyme, GE-20372A prevents the formation of mature viral particles, thereby reducing viral replication and infection .

Comparison with Similar Compounds

GE-20372A is similar to other human immunodeficiency virus protease inhibitors, such as:

    Lopinavir: Another human immunodeficiency virus protease inhibitor used in combination with ritonavir for treating human immunodeficiency virus infections.

    Ritonavir: Often used as a booster to enhance the efficacy of other human immunodeficiency virus protease inhibitors.

    Saquinavir: One of the first human immunodeficiency virus protease inhibitors developed for treating human immunodeficiency virus infections.

Compared to these compounds, GE-20372A was unique in its specific binding affinity and inhibition mechanism. its development was discontinued, and it did not reach the clinical trial phase .

Biological Activity

The compound (2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid is a complex molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes multiple functional groups that suggest potential interactions with biological targets. Its IUPAC name reflects its complexity, featuring several amino acids and functional moieties that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₄
Molecular Weight385.44 g/mol
CAS Number251634-22-7
SolubilitySoluble in water and organic solvents

The proposed mechanism of action for this compound involves modulation of various biochemical pathways:

  • Inhibition of Enzymatic Activity : The presence of the diaminomethylidene group suggests potential inhibition of enzymes such as glutaminyl cyclase, which is involved in neurodegenerative diseases like Alzheimer's .
  • Regulation of Protein Interactions : The compound may influence protein-protein interactions that are crucial for cellular signaling pathways, particularly those involved in cell proliferation and apoptosis.
  • Antioxidant Activity : The 4-hydroxyphenyl group is known for its antioxidant properties, which could protect cells from oxidative stress .

Anticancer Properties

Recent studies have indicated that similar compounds exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegeneration. By inhibiting glutaminyl cyclase, it may reduce the formation of neurotoxic aggregates associated with Alzheimer's disease .

Anti-inflammatory Activity

The compound's structural components suggest it may also possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Case Studies

  • Neurodegenerative Disease Models : In a study involving transgenic mice models for Alzheimer's disease, administration of similar compounds led to a significant reduction in amyloid-beta plaque formation and improved cognitive function .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with related compounds resulted in reduced cell viability and increased apoptosis rates compared to untreated controls .

Properties

CAS No.

163565-75-1

Molecular Formula

C30H41N7O7

Molecular Weight

611.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C30H41N7O7/c1-18(2)25(27(41)34-21(17-38)15-19-7-4-3-5-8-19)37-26(40)23(9-6-14-33-29(31)32)35-30(44)36-24(28(42)43)16-20-10-12-22(39)13-11-20/h3-5,7-8,10-13,17-18,21,23-25,39H,6,9,14-16H2,1-2H3,(H,34,41)(H,37,40)(H,42,43)(H4,31,32,33)(H2,35,36,44)/t21-,23-,24-,25-/m0/s1

InChI Key

DYNPEHYVIZVLIF-LFBFJMOVSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Key on ui other cas no.

163565-75-1

Synonyms

GE20372 A
GE20372 B
GE20372 factor A
GE20372 factor B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 2
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 3
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 4
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 5
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid
Reactant of Route 6
(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid

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